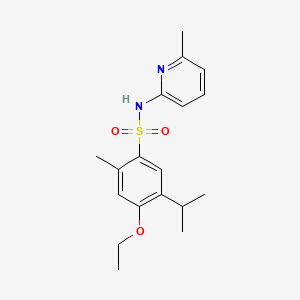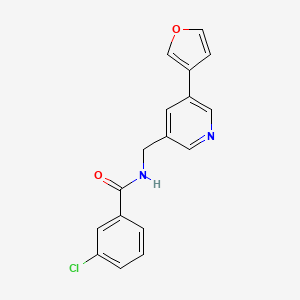
3-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide" is a chemical entity that appears to be structurally related to a class of compounds that have been synthesized and studied for various biological activities. Although the exact compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the benzamide backbone and the substituted pyridine and furan rings, are common in medicinal chemistry and have been explored for their potential therapeutic effects.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-chloro-benzamides derivatives containing substituted five-membered heteroaryl rings were designed and synthesized as RET kinase inhibitors for cancer therapy . The synthesis likely involves the formation of the benzamide core followed by the introduction of the heteroaryl substituents. The methodologies used for such syntheses typically include amide bond formation, halogenation, and coupling reactions with heteroaryl halides.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For example, the compound N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide was characterized by single-crystal X-ray diffraction, which revealed that it crystallizes in the monoclinic system with specific unit cell parameters . The molecular structure of "3-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide" would likely be determined using similar techniques, providing insights into its three-dimensional conformation and potential binding interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives is influenced by the electronic properties of the substituents on the aromatic ring. The presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity in further chemical transformations. The related compounds in the provided papers do not detail specific reactions, but it can be inferred that the chloro and furan-pyridine substituents in the compound of interest may participate in nucleophilic substitution reactions or metal-catalyzed cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are crucial for their biological activity and pharmacokinetic profile. For instance, the partition coefficient (P) is an important parameter that influences a compound's solubility and permeability . Although the exact properties of "3-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide" are not provided, similar compounds have been evaluated for their physicochemical properties to understand their behavior in biological systems .
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to inhibit multiple receptor tyrosine kinases .
Mode of Action
It’s worth noting that similar compounds have been found to act by inhibiting multiple receptor tyrosine kinases . This inhibition can lead to a decrease in the activation of downstream signaling pathways, potentially leading to a reduction in cell proliferation and survival.
Biochemical Pathways
The inhibition of receptor tyrosine kinases can affect a variety of cellular processes, including cell growth, differentiation, and survival .
Result of Action
The inhibition of receptor tyrosine kinases can lead to a decrease in the activation of downstream signaling pathways, potentially leading to a reduction in cell proliferation and survival .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c18-16-3-1-2-13(7-16)17(21)20-9-12-6-15(10-19-8-12)14-4-5-22-11-14/h1-8,10-11H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRXKDJFOKZJIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B3019584.png)

![2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole](/img/structure/B3019586.png)
![4-methyl-2-(3-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B3019587.png)
![1-(2,6-dimethylmorpholino)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B3019589.png)
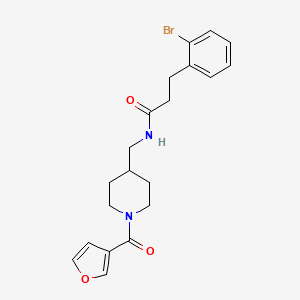

![4-Methoxy-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B3019595.png)
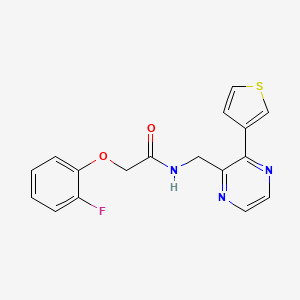
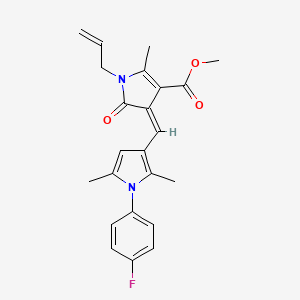

![2-amino-3-(4-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B3019604.png)

